molecular formula C19H20N4O B504157 N-(4-tert-butylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

N-(4-tert-butylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B504157
M. Wt: 320.4g/mol
InChI Key: GQNYGGUFQQOCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4g/mol

IUPAC Name

N-(4-tert-butylphenyl)-6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C19H20N4O/c1-19(2,3)15-6-8-16(9-7-15)22-18(24)14-5-10-17(20-13-14)23-12-4-11-21-23/h4-13H,1-3H3,(H,22,24)

InChI Key

GQNYGGUFQQOCGN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Pyrazole (0.34 g, 5 mmol) in 10 mL of DMF was treated with sodium hydride (0.2 g in 60% mineral oil) at room temperature. The mixture was then treated with the product from Example 21A in DMF (20 mL) and heated at 100° C. for 4 hours. The reaction mixture was allowed to cool to room temperature and quenched with water. The mixture was filtered and the filter cake was collected as the title compound. 1H NMR (300 MHz, DMSO-d6) δ 10.39 (bs, 1H), 9.01 (dd, 1H), 8.71 (dd, 1H), 8.52 (dd, 1H), 8.07 (d, 1H), 7.7 (m, 1H), 7.65 (m, 2H), 7.4 (m, 2H), 6.6 (m, 1H) 1.25 (s, 9H); MS (ESI+) m/z 321 (M+H)+.
Quantity
0.34 g
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0.2 g
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10 mL
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0 (± 1) mol
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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